3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Evolution of 1,3,4-Oxadiazole Research Since Ainsworth's Discovery
The 1,3,4-oxadiazole heterocycle was first identified in 1965 by Ainsworth through the thermolysis of hydrazide derivatives. This five-membered ring system, containing two nitrogen atoms and one oxygen atom, initially garnered attention for its stability and synthetic versatility. Early research focused on elucidating its electronic properties, with studies demonstrating its weak basicity and capacity for hydrogen bonding—features that later proved critical for biological interactions.
By the 1980s, the pharmacological potential of 1,3,4-oxadiazoles became apparent. Researchers discovered that 2,5-diphenyl-1,3,4-oxadiazole derivatives exhibited affinity for β-amyloid plaques in Alzheimer’s disease models, achieving dissociation constants (Kᵢ) as low as 20 nM. This breakthrough catalyzed interest in functionalizing the oxadiazole core with diverse substituents. The introduction of alkyl groups at the C5 position, such as the propan-2-yl moiety in 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, emerged as a strategy to modulate lipophilicity and enhance blood-brain barrier penetration.
Modern synthetic approaches have expanded the toolbox for oxadiazole modification. Cyclization reactions using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and potassium iodide enable efficient annulation of thiosemicarbazides into 1,3,4-oxadiazoles. Computational studies now guide the design of derivatives with optimized pharmacokinetic profiles, cementing 1,3,4-oxadiazoles as privileged scaffolds in drug discovery.
Historical Development of Piperidine-Oxadiazole Hybrid Molecules
The fusion of piperidine with 1,3,4-oxadiazole represents a deliberate effort to synergize the pharmacological advantages of both moieties. Piperidine—a saturated heterocycle with a chair conformation—contributes enhanced solubility and conformational rigidity to hybrid molecules. Initial syntheses of piperidine-oxadiazole conjugates in the 1990s employed nucleophilic substitution reactions, such as the displacement of chloroacetamide groups by piperidine under reflux conditions.
A landmark synthesis involved the coupling of 4-cyanopiperidine with 2-chloro-N-phenylacetamide, followed by hydrolysis and cyclization to yield 2-(piperidin-4-yl)-1,3,4-oxadiazole derivatives. These early hybrids demonstrated improved antimicrobial activity compared to their parent compounds, with minimum inhibitory concentrations (MICs) against Staphylococcus aureus as low as 1–2 μg/mL in some analogs. The propan-2-yl substituent at C5 was later introduced to exploit steric effects, reducing metabolic degradation while maintaining target affinity.
Recent advances in click chemistry and microwave-assisted synthesis have streamlined the production of complex hybrids. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise functionalization of the piperidine nitrogen, allowing for the introduction of fluorinated or chiral groups. These methodological innovations have expanded the structural diversity of piperidine-oxadiazole hybrids, enabling structure-activity relationship (SAR) studies across multiple therapeutic domains.
Positioning Within Contemporary Heterocyclic Chemistry Research
In the current landscape of heterocyclic chemistry, 1,3,4-oxadiazole-piperidine hybrids occupy a unique niche. Their dual functionality aligns with the growing emphasis on molecular hybridization—a strategy that combines pharmacophores from distinct bioactive scaffolds to overcome limitations of single-target agents. The piperidine component’s ability to adopt both chair and boat conformations introduces dynamic stereoelectronic effects, which computational models suggest enhance binding to G-protein-coupled receptors (GPCRs) and ion channels.
Contemporary research prioritizes sustainability in synthesis. Green chemistry approaches, such as solvent-free cyclization using molecular iodine catalysts, have been applied to 1,3,4-oxadiazole formation, reducing reliance on toxic reagents like phosgene. Furthermore, the development of fluorous-tagged piperidine precursors enables facile purification of hybrids through liquid-liquid extraction, addressing scalability challenges.
The compound this compound exemplifies these trends. Its isopropyl group enhances metabolic stability compared to earlier phenyl-substituted analogs, while the piperidine nitrogen serves as a handle for further derivatization. Current investigations focus on leveraging this scaffold for multitarget therapies in neurodegenerative diseases and antibiotic-resistant infections.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-yl-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-13-10(14-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJLDQRNKOVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method allows for the formation of the 1,3,4-oxadiazole ring, which is then coupled with a piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Oxadiazole Derivative A | HeLa | 0.48 |
| Oxadiazole Derivative B | HCT-116 | 0.19 |
| Oxadiazole Derivative C | WiDr | 4.5 |
These findings suggest that the introduction of oxadiazole groups can enhance the anticancer activity of compounds, making them promising candidates for further development .
Neuroprotective Effects
Research indicates that compounds containing oxadiazole structures can interact with metabotropic glutamate receptors, which are crucial targets in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, derivatives have been shown to exhibit protective effects against neuronal cell death in experimental models .
Antimicrobial Properties
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that certain substitutions on the oxadiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. This makes such compounds valuable in the development of new antimicrobial agents .
Allosteric Modulation
Recent advancements in drug discovery have focused on allosteric modulators targeting G-protein-coupled receptors (GPCRs). Compounds similar to 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine have been explored as potential positive allosteric modulators for muscarinic receptors, which could lead to new treatments for conditions like schizophrenia and Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluated a series of oxadiazole derivatives against a panel of human cancer cell lines. The results indicated that specific substitutions significantly increased cytotoxicity compared to standard chemotherapeutic agents. The most potent derivative exhibited an IC value lower than that of established drugs like doxorubicin .
Case Study 2: Neuroprotective Effects
In a rodent model of neurodegeneration, a compound derived from the oxadiazole family demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function scores compared to control groups .
Mechanism of Action
The mechanism of action of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Positional Isomer: 4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Key Differences :
- Substitution Position : The oxadiazole group is attached to the 4-position of piperidine instead of the 3-position.
- Stereoelectronic Effects : The 4-substituted isomer may exhibit distinct electronic properties due to differences in ring strain and hydrogen-bonding capabilities.
- Synthetic Accessibility: lists multiple synonyms (e.g., CAS 1780735-70-7) and commercial availability, suggesting established synthetic protocols for this isomer .
| Property | 3-Substituted Compound | 4-Substituted Isomer |
|---|---|---|
| Piperidine Substitution | 3-position | 4-position |
| CAS Number | Not explicitly provided | 1780735-70-7 |
| Molecular Formula | C₁₀H₁₇N₃O | C₁₀H₁₇N₃O |
| Commercial Availability | Limited data | Available (Parchem) |
Heterocyclic Core Variants: Usmarapride (3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole)
Key Differences :
- Core Structure : Usmarapride replaces piperidine with a 1H-indazole ring, introducing aromaticity and planar geometry.
- Substituents : Features a methoxypropyl group on the piperidine ring, enhancing hydrophilicity compared to the simpler isopropyl group in the target compound.
| Property | 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine | Usmarapride |
|---|---|---|
| Core Heterocycle | Piperidine | 1H-Indazole |
| Receptor Activity | Undocumented | 5-HT₄ partial agonist |
| Molecular Weight | ~195 g/mol | 407.5 g/mol (C₂₁H₂₉N₅O₂) |
| CAS Number | Not provided | 1428862-32-1 |
Oxadiazole Isomer: 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine
Key Differences :
- Oxadiazole Regioisomerism : The 1,2,4-oxadiazole ring (vs. 1,3,4) alters electronic distribution and stability.
- Physicochemical Properties : The 1,2,4-oxadiazole isomer (CAS 1251999-18-4) has a molecular weight of 195.26 g/mol and is available as a hydrochloride salt (CAS 1251925-12-8), suggesting improved solubility for pharmacological applications .
| Property | 1,3,4-Oxadiazole Derivative | 1,2,4-Oxadiazole Derivative |
|---|---|---|
| Oxadiazole Type | 1,3,4-oxadiazole | 1,2,4-oxadiazole |
| CAS Number | Not provided | 1251999-18-4 |
| Salt Form Availability | None reported | Hydrochloride (CAS 1251925-12-8) |
Biological Activity
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H18N3O |
| Molecular Weight | 182.27 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 45792490 |
| Appearance | White to off-white powder |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxadiazole precursors. Research indicates that various synthetic routes can yield different derivatives with distinct biological activities.
Antimicrobial Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, a study highlighted the synthesis of oxadiazole derivatives that showed potent antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent investigations have uncovered the potential of oxadiazole derivatives as HsClpP agonists in cancer therapy. A specific derivative demonstrated significant inhibition of hepatocellular carcinoma (HCC) cell proliferation with an IC50 value of 3.1 μM . This suggests that this compound may play a role in mitochondrial homeostasis and apoptosis induction in cancer cells.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties. For example, derivatives based on oxadiazoles have shown promise as safer alternatives for traditional anti-inflammatory drugs with reduced ulcerogenic effects .
Study on Antimicrobial Activity
A study focused on the antimicrobial efficacy of various oxadiazole derivatives found that compounds with specific substitutions exhibited enhanced activity against gram-positive and gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness .
Study on Anticancer Properties
Another notable study investigated the anticancer properties of piperidine-based oxadiazoles. The researchers reported that certain derivatives could induce apoptosis in cancer cells by activating specific proteolytic pathways associated with mitochondrial function .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or hydrazide intermediates under acidic or oxidative conditions. For example, intermediates like 5-substituted-1,3,4-oxadiazoles can be synthesized by refluxing carboxylic acid hydrazides with carbon disulfide in alkaline ethanol, followed by cyclization using sulfuric acid . Reaction optimization includes monitoring via Thin-Layer Chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., NaOH for pH control during precipitation). Recrystallization in methanol is recommended for purity enhancement .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine and oxadiazole moieties. Mass spectrometry (MS) and Infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., C=N stretching in oxadiazole at ~1610 cm⁻¹). X-ray crystallography, as demonstrated for analogous oxadiazole-piperidine hybrids, provides definitive stereochemical and bond-length data .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Standard assays include receptor-binding studies (e.g., 5-HT1A, D2 receptors) using radioligand displacement assays, as seen in antipsychotic evaluations of structurally related piperidine-oxadiazoles . Antimicrobial activity can be tested via broth microdilution against Gram-positive/negative strains, with MIC (Minimum Inhibitory Concentration) values compared to controls like ciprofloxacin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed to improve receptor affinity?
- Methodological Answer : SAR studies require synthesizing analogs with substituent variations (e.g., alkyl, aryl, or heteroaryl groups at the oxadiazole 5-position). For example, replacing the propan-2-yl group with a fluorobenzisoxazole moiety in related compounds increased 5-HT2A receptor binding by 15-fold . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding poses and guide rational modifications .
Q. What computational strategies are effective in predicting metabolic stability and toxicity?
- Methodological Answer : Use in silico tools such as SwissADME for predicting pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability). Molecular dynamics simulations (e.g., GROMACS) assess compound stability in biological membranes. For toxicity, employ ProTox-II to estimate LD50 values and hepatotoxicity risks .
Q. How should contradictory data in receptor-binding assays be addressed?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ligand concentration). For instance, compounds with weak D2 receptor affinity in one study showed enhanced activity in another due to differences in buffer composition (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) . Validate results via orthogonal assays (e.g., functional cAMP assays for GPCR activity) .
Q. What protocols are recommended for characterizing polymorphic forms of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) identify polymorphs. Solvent-mediated crystallization trials (e.g., using methanol, acetonitrile, or THF) can isolate distinct forms. Stability studies under accelerated conditions (40°C/75% RH) assess form transitions .
Data Analysis and Experimental Design
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
- Methodological Answer : Develop a High-Performance Liquid Chromatography (HPLC) method with UV detection (λ = 254 nm for oxadiazole absorption). Validate parameters per ICH guidelines: linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) using spiked plasma samples. Internal standards like 4-methylpiperidine derivatives improve accuracy .
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize critical parameters (e.g., reaction temperature, catalyst loading). Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress. Purification via column chromatography with gradient elution (hexane:ethyl acetate) ensures consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
